molecular formula C18H20N2O5S B7719673 2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide CAS No. 741271-92-1

2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No. B7719673
CAS RN: 741271-92-1
M. Wt: 376.4 g/mol
InChI Key: JTDXETKTVBABMI-UHFFFAOYSA-N
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Description

2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the class of indole-based compounds. It is a potent agonist of the CB1 and CB2 receptors and has been widely researched for its potential therapeutic applications.

Mechanism of Action

2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the G-protein-coupled receptor pathway, which ultimately results in the modulation of neurotransmitter release and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the activation of anti-inflammatory pathways. It has also been shown to have potent analgesic and anxiolytic effects, making it a promising candidate for the treatment of chronic pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the limitations of this compound is its potential for abuse and dependence, which can complicate its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide. One area of interest is the development of novel therapeutic agents based on the structure of this compound, which could have improved efficacy and reduced side effects compared to existing drugs. Another area of interest is the investigation of the long-term effects of this compound use, particularly with regard to its potential for abuse and dependence. Finally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-4-methylbenzenesulfonamide to form the intermediate 2-(N-methyl-4-methylbenzenesulfonamido)phenylsulfonyl chloride. This intermediate is then reacted with 2-mercaptobenzylamine to form the final product, this compound.

Scientific Research Applications

2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. It has been shown to have potent analgesic, anxiolytic, and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain, anxiety, and inflammatory diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13-3-6-15(7-4-13)26(22,23)20(2)11-18(21)19-10-14-5-8-16-17(9-14)25-12-24-16/h3-9H,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDXETKTVBABMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132301
Record name N-(1,3-Benzodioxol-5-ylmethyl)-2-[methyl[(4-methylphenyl)sulfonyl]amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

741271-92-1
Record name N-(1,3-Benzodioxol-5-ylmethyl)-2-[methyl[(4-methylphenyl)sulfonyl]amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741271-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)-2-[methyl[(4-methylphenyl)sulfonyl]amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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